molecular formula C12H12F3NO2 B11736379 1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one

1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one

Katalognummer: B11736379
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: VJPJVALPZDUGPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is an organic compound with the molecular formula C12H12F3NO2 It is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and an enone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the condensation of 1,1,1-trifluoro-3-penten-2-one with 4-methoxyaniline under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 1,1,1-trifluoro-3-penten-2-one by reacting trifluoroacetone with acetylene in the presence of a base.

    Step 2: Condensation of 1,1,1-trifluoro-3-penten-2-one with 4-methoxyaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid derivatives.

    Reduction: Formation of 1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pentan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The enone structure allows for conjugation with nucleophiles, leading to the formation of covalent adducts with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 1,1,1-Trifluoro-4-phenyl-2,4-butanedione

Uniqueness

1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H12F3NO2

Molekulargewicht

259.22 g/mol

IUPAC-Name

1,1,1-trifluoro-4-(4-methoxyanilino)pent-3-en-2-one

InChI

InChI=1S/C12H12F3NO2/c1-8(7-11(17)12(13,14)15)16-9-3-5-10(18-2)6-4-9/h3-7,16H,1-2H3

InChI-Schlüssel

VJPJVALPZDUGPY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.